Indeloxazine hydrochloride, (R)- Indeloxazine hydrochloride, (R)-
Brand Name: Vulcanchem
CAS No.: 104908-43-2
VCID: VC0011832
InChI: InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m1./s1
SMILES: C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.753

Indeloxazine hydrochloride, (R)-

CAS No.: 104908-43-2

Cat. No.: VC0011832

Molecular Formula: C14H18ClNO2

Molecular Weight: 267.753

* For research use only. Not for human or veterinary use.

Indeloxazine hydrochloride, (R)- - 104908-43-2

Specification

CAS No. 104908-43-2
Molecular Formula C14H18ClNO2
Molecular Weight 267.753
IUPAC Name (2R)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m1./s1
Standard InChI Key KEBHLNDPKPIPLI-UTONKHPSSA-N
SMILES C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl

Introduction

Chemical Structure and Properties

Indeloxazine hydrochloride, (R)- is identified by the CAS number 104908-43-2 and possesses a molecular formula of C14H18ClNO2 with a molecular weight of 267.753 g/mol . The compound is specifically the hydrochloride salt of indeloxazine, with the (R)- designation indicating its stereochemistry, which is crucial for its biological activity. The IUPAC name of the compound is (2R)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride .

The molecular structure features an indene ring system connected to a morpholine group through an oxygen-containing linker. This specific molecular configuration contributes to its unique pharmacological profile and receptor interaction patterns, distinguishing it from other compounds in its class.

Physical and Chemical Identification

Table 1: Key Properties of Indeloxazine Hydrochloride, (R)-

PropertyValue
CAS Number104908-43-2
Molecular FormulaC14H18ClNO2
Molecular Weight267.753 g/mol
IUPAC Name(2R)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride
Standard InChIInChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m1./s1

Pharmacological Mechanisms

Indeloxazine hydrochloride demonstrates multiple pharmacological mechanisms that underpin its therapeutic effects, primarily affecting monoaminergic neurotransmission in the central nervous system.

Monoamine Modulation

Research has established that indeloxazine functions as both a serotonin releasing agent and a norepinephrine reuptake inhibitor . In vitro studies demonstrate preferential binding affinity for both [3H]citalopram (Ki: 22.1 nM) and [3H]nisoxetine binding sites (Ki: 18.9 nM) in rat cerebral cortex membranes, indicating its interaction with serotonin and norepinephrine transporters, respectively .

Microdialysis studies reveal that intraperitoneal administration of indeloxazine (3 and 10 mg/kg) dose-dependently increases extracellular levels of both serotonin and norepinephrine in the frontal cortex of freely moving rats . Furthermore, spontaneous [3H]serotonin release from rat cortical synaptosomes was significantly enhanced by indeloxazine at concentrations ranging from 10 to 1000 nM .

Additional Receptor Interactions

Beyond its effects on monoamine transporters, indeloxazine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist . This additional mechanism likely contributes to its neuroprotective and cognitive enhancement properties observed in experimental models.

The compound has also been found to enhance acetylcholine release in the rat forebrain through activation of the 5-HT4 receptor, which occurs secondary to its action as a serotonin releasing agent . This cholinergic enhancement may contribute significantly to its cognitive enhancing effects and distinguish it from other compounds with similar primary mechanisms.

Therapeutic Applications

Cognitive Enhancement

Indeloxazine hydrochloride has demonstrated efficacy in ameliorating cognitive disturbances in several experimental models. It has been shown to enhance passive learned behavior in rats and reverse amnesia induced by cycloheximide in mice, suggesting a facilitatory effect on cerebral functions that distinguishes it from other cognitive enhancers like piracetam .

In behavioral studies, indeloxazine enhanced the acquisition of various learned behaviors, including passive avoidance, active avoidance, and maze learning in rats . It also improved scopolamine-induced amnesia in rats, demonstrating its potential in addressing cholinergic deficits associated with cognitive impairment .

Cerebrovascular Applications

Clinical trials involving patients with ischemic stroke have shown that indeloxazine hydrochloride improves mental symptoms, including spontaneity and impaired intelligence, compared to placebo groups. These findings suggest its potential in accelerating rehabilitation after stroke.

In animal models, indeloxazine ameliorated cerebral ischemia-induced learned disturbances in gerbils, further supporting its application in post-stroke cognitive recovery . Importantly, indeloxazine, along with other cerebral metabolic enhancers, prolonged the survival time of mice subjected to anoxia, demonstrating neuroprotective properties .

Antidepressant Properties

Multiple lines of evidence support the antidepressant potential of indeloxazine. In behavioral studies, the compound increased the number of wheel rotations in forced swimming tests in both ICR mice (50 mg/kg, p.o.) and SAMP8/YAN, a substrain of senescence-accelerated mouse (20 and 30 mg/kg, p.o.) . Additionally, indeloxazine (3-10 mg/kg p.o.) inhibited the incidence of muricide in raphe-lesioned rats, another behavioral model relevant to depression .

The antidepressant effects are likely mediated through its robust action on both serotonergic and noradrenergic systems, as evidenced by its ability to reduce reserpine-induced hypothermia in mice, ponto-genicullo-occipital (PGO) waves in reserpinized cats, and caudate spindle activity in cats .

Analgesic Applications

AS1069562, identified as the (+)-isomer of indeloxazine (corresponding to the (R)-form), has shown significant analgesic effects in models of neuropathic pain. In rat models of chronic constriction injury (CCI)-induced neuropathic pain, AS1069562 significantly ameliorated mechanical allodynia, thermal hyperalgesia, and spontaneous pain-associated behavior .

Mechanistically, AS1069562 significantly elevated extracellular serotonin and norepinephrine levels in the rat spinal dorsal horn and increased the ratio of the contents of both neurotransmitters to their metabolites in rat spinal cord . These effects on spinal monoamine turnover appear to underlie its analgesic properties.

Comparative Efficacy

Comparison with Cerebral Activators

Table 2: Comparative Effects of Indeloxazine vs. Other Cerebral Activators

ParameterIndeloxazineCalcium HopantenateDihydroergotoxinePiracetam
Enhanced LearningYesNo/LimitedYesNo
Improved Scopolamine-Induced AmnesiaYesNoNoNo
Effect on EEGDesynchronizationYesYesLimited
Central Monoaminergic EffectsSignificantNoLimitedNo
Anoxia Survival TimeIncreasedIncreasedIncreasedIncreased

Indeloxazine demonstrates superior effects on learned behavior and central monoaminergic function compared to other cerebral metabolic enhancers like piracetam, calcium-hopantenate, and dihydroergotoxine . While all tested cerebral metabolic enhancers, including indeloxazine, prolonged the survival time of mice subjected to anoxia, indeloxazine's greater effect on facilitating learned behavior appears attributable to its broader effects on central monoaminergic systems .

Clinical History and Development

Marketing and Clinical Use

Indeloxazine, under the brand names Elen and Noin, was marketed in Japan and South Korea by Yamanouchi Pharmaceutical Co., Ltd from 1988 to 1998 . It was primarily indicated for the treatment of psychiatric symptoms associated with cerebrovascular diseases, specifically depression resulting from stroke, emotional disturbance, and avolition .

Research Timeline

The development and investigation of indeloxazine can be traced through several key research milestones:

  • Initial characterization of indeloxazine's cerebral activating properties (1987)

  • Clinical introduction as a treatment for cerebrovascular conditions (1988)

  • Market withdrawal (1998)

  • Subsequent neurochemical characterization of antidepressant properties (1998)

  • Investigation of the (R)-isomer (AS1069562) for neuropathic pain (2014)

This timeline demonstrates the evolution of understanding regarding indeloxazine's pharmacology and potential therapeutic applications, from its initial development as a cerebral activator to more recent exploration of its isomers for specific conditions like neuropathic pain.

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